molecular formula C6H6N2O2 B3275353 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde CAS No. 623565-50-4

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde

Cat. No.: B3275353
CAS No.: 623565-50-4
M. Wt: 138.12 g/mol
InChI Key: HRWUBJRFWUWTLF-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde (CAS 623565-50-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic system comprising both pyrazole and oxazole rings, creating a rigid, planar structure that can engage with biological targets through multiple mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions . The molecular formula is C 6 H 6 N 2 O 2 and it has a molecular weight of 138.12 g/mol . The primary application of this compound is as a versatile synthetic intermediate. The presence of an aldehyde functional group at the 6-position provides a reactive handle for further chemical elaboration via condensation, reduction, or nucleophilic addition reactions, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . This makes it particularly valuable in the synthesis of more complex molecules aimed at various therapeutic areas. Research into similar pyrazolo-oxazole scaffolds has demonstrated potential in anticancer research, where such structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Furthermore, the structural motifs present in this compound are associated with a range of other biological activities, including antimicrobial and anti-inflammatory effects, highlighting its broad utility in developing new pharmacological agents . This product is intended for research purposes only and is not for human or veterinary use. Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-4-5-3-6-8(7-5)1-2-10-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWUBJRFWUWTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229113
Record name 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxaldehyde
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Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-50-4
Record name 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623565-50-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydropyrazolo 5,1 B Oxazole 6 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde identifies several key disconnections that form the basis for its synthesis. The primary disconnection is at the C-N and C-O bonds forming the oxazole (B20620) ring. This leads back to a key intermediate, a 5-amino-4-(2-hydroxyethyl)-1H-pyrazole derivative. This intermediate contains the pre-formed pyrazole (B372694) ring with a side chain poised for cyclization.

Further disconnection of this aminopyrazole intermediate involves breaking the pyrazole ring itself. A common strategy for pyrazole synthesis is the reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. This retrosynthetic path suggests that the target molecule can be constructed from simple acyclic precursors.

Another important retrosynthetic consideration is the carbaldehyde group at the C6 position. This group can be introduced via formylation of the pyrazolo[5,1-b]oxazole ring, for instance, through a Vilsmeier-Haack reaction. Alternatively, the aldehyde functionality can be carried through the synthesis from a starting material that already contains a protected or precursor form of the aldehyde.

Classical Synthetic Approaches

Classical methods for synthesizing the pyrazolo[5,1-b]oxazole skeleton have traditionally relied on stepwise construction of the heterocyclic rings from basic building blocks.

The construction of the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) framework from acyclic precursors is a fundamental approach that offers high control over the substitution pattern. This process typically begins with the synthesis of a suitably substituted pyrazole ring, which is then elaborated and cyclized to form the fused oxazole ring.

A general sequence involves:

Pyrazole Formation: Condensation of a hydrazine with a β-ketoester or a similar 1,3-dielectrophile to form a 3- or 5-aminopyrazole derivative. The choice of substituents on both starting materials dictates the final substitution on the pyrazole ring.

Side-Chain Introduction: Alkylation of the pyrazole nitrogen or another reactive position to introduce a side chain containing a hydroxyl group, such as a 2-hydroxyethyl group.

Oxazole Ring Cyclization: Intramolecular cyclization of the hydroxyethyl-substituted aminopyrazole. This step is often promoted by dehydrating agents or by converting the hydroxyl group into a better leaving group to facilitate nucleophilic attack by the pyrazole nitrogen.

These multi-step sequences, while often lengthy, are robust and allow for the synthesis of a wide variety of analogs through modification of the initial building blocks.

Annulation strategies involve the reaction of a pre-formed pyrazole with a reagent that provides the necessary atoms to build the oxazole ring in a single cyclization step. researchgate.net This is a more convergent approach compared to linear multi-step synthesis.

A common method involves the reaction of 3-amino or 5-aminopyrazoles with α-haloketones or epoxides. For the synthesis of the 2,3-dihydro variant, a key strategy is the reaction of an aminopyrazole with a suitable two-carbon electrophile that can undergo a cyclocondensation reaction. For instance, the reaction of a 5-aminopyrazole with a 2-haloethanol derivative can lead to the formation of the fused dihydropyrazolo-oxazole system. Multicomponent reactions, where several starting materials are combined to form a complex heterocyclic product, are also employed in this context. nih.gov

Reactant 1Reactant 2ProductReference
5-Aminopyrazole2-Chloroethanol2,3-Dihydropyrazolo[5,1-b]oxazole researchgate.net
3-Aminopyrazol-5-oneSalicylic AldehydeDihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine nih.gov

Modern Synthetic Innovations

Recent advances in synthetic methodology have focused on improving the efficiency, atom economy, and environmental footprint of synthesizing heterocyclic compounds like this compound.

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic rings. For pyrazolo[5,1-b]oxazole systems, palladium and copper catalysts are often employed to facilitate C-N and C-O bond formation during the ring closure step. researchgate.net These catalytic cycles can operate under milder conditions than classical methods and often exhibit high functional group tolerance.

For example, intramolecular C-H amination or C-O bond formation reactions catalyzed by rhodium or ruthenium can be used to construct the fused ring system. nio.res.in These methods often proceed with high regioselectivity and can provide access to complex molecular architectures. Catalytic approaches are also central to direct arylation or functionalization of the heterocyclic core once it is formed. ijpsonline.com

CatalystReaction TypeAdvantageReference
Palladium/CopperCross-coupling/Direct ArylationHigh efficiency, broad scope ijpsonline.com
Ruthenium(II)C-H/N-H AnnulationExcellent yield, can be run in water nio.res.in
Silver TriflateCyclizationPromotes cyclization of haloketones ijpsonline.com

The synthesis of pyrazolo-fused heterocycles can be achieved through one-pot procedures where, for example, an aminopyrazole is generated in situ and then reacted with another component to form the second fused ring. nih.govmdpi.com Such strategies are highly desirable for creating libraries of compounds for screening purposes. For instance, a one-pot reaction could involve the condensation of a hydrazine, a β-keto nitrile, and a haloalkanol, which under the right conditions, could assemble to form the desired 2,3-dihydropyrazolo[5,1-b]oxazole scaffold.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch methods, such as enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scale-up. While specific flow synthesis protocols for this compound are not extensively documented, the principles have been successfully applied to the synthesis of related pyrazole and oxazole scaffolds.

The application of flow chemistry to the synthesis of the pyrazolo-oxazole core can be envisioned in several key steps. For instance, the formation of the initial pyrazole ring, often a cyclocondensation reaction, can be performed in a heated flow reactor, allowing for precise temperature control and reduced reaction times. Subsequently, the construction of the fused oxazole ring can be achieved in a sequential flow process. One notable advantage is the ability to handle hazardous or unstable intermediates in situ, minimizing risks associated with their accumulation in batch reactors. For example, intermediates common in heterocycle synthesis can be generated and consumed immediately in a continuous stream.

Multi-step flow systems have been developed for the synthesis of various oxazole derivatives, demonstrating the modularity of this approach. These systems can integrate reaction, work-up, and purification steps, leading to a streamlined and automated process that is highly efficient for library synthesis or large-scale production.

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are central to modern synthetic design, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. In the synthesis of this compound, these principles can be applied through several strategies.

Key Green Chemistry Approaches:

PrincipleApplication in Synthesis
Atom Economy Intramolecular cycloaddition reactions are inherently atom-economical as all atoms of the precursor are incorporated into the final product. mdpi.com Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are also highly atom-efficient.
Use of Green Solvents Employing benign solvents like water, ethanol (B145695), or glycerol (B35011), or conducting reactions under solvent-free conditions, significantly reduces environmental impact. cu.edu.eg
Catalysis Utilizing catalysts, especially reusable solid-supported or nano-catalysts, is preferred over stoichiometric reagents to minimize waste. researchgate.net
Energy Efficiency Microwave-assisted synthesis and grinding techniques can accelerate reaction rates, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. nih.gov

One highly atom-economic approach is the use of intramolecular ring-to-ring isomerization, which can proceed with 100% atom economy. mdpi.com For instance, the thermal isomerization of a suitably substituted precursor could potentially form the desired bicyclic system in a single, waste-free step. Similarly, cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a robust strategy for improving atom economy. nih.gov

The synthesis of related pyrazolo-fused heterocycles has been achieved using environmentally friendly methods such as microwave irradiation in the absence of solvents or the use of green solvents like glycerol. cu.edu.egnih.gov These techniques not only align with green chemistry principles but also often result in cleaner reactions with higher yields and shorter completion times.

Stereocontrol and Regioselectivity in Synthesis

Controlling regioselectivity—the specific position of bond formation—is critical in the synthesis of asymmetrically substituted heterocycles like this compound. The fusion of the oxazole ring to the pyrazole core can theoretically result in different isomers, and synthetic methods must be designed to favor the desired [5,1-b] fusion.

A powerful strategy for ensuring regioselectivity is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com This approach can be used to construct the dihydropyrazolo-oxazole system with high regiochemical control. The synthesis would begin with a pyrazole precursor bearing both a formyl group (or a precursor) and a side chain containing a double or triple bond. The formyl group is converted to an aldoxime, which is then oxidized in situ to a nitrile oxide. This highly reactive intermediate undergoes a [3+2] cycloaddition with the tethered alkene or alkyne, leading to the fused ring system. The regioselectivity is predetermined by the structure of the starting material.

Example of Regiocontrol via INOC:

Vilsmeier-Haack Reaction: Introduction of a formyl group at the C4 position of a substituted pyrazole. mdpi.com

Oximation: Conversion of the pyrazole-4-carbaldehyde to the corresponding oxime. mdpi.com

INOC Reaction: In situ generation of a nitrile oxide from the oxime, followed by intramolecular cycloaddition to form the fused 2,3-dihydropyrazolo[5,1-b]oxazole ring with a defined regiochemical outcome. mdpi.com

The choice of reaction conditions, including catalyst, solvent, and temperature, can significantly influence the regioselectivity of intermolecular reactions. For instance, in cycloaddition reactions, the electronic and steric properties of the substituents on both reacting partners guide the orientation of the addition. Careful tuning of these factors is essential to achieve the desired isomer. mdpi.com

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms) presents several challenges, including reaction safety, cost-effectiveness, and process robustness.

For the synthesis of this compound, one of the primary considerations is the choice of reagents and reaction conditions. Reagents that are expensive, hazardous, or generate significant waste may be acceptable for small-scale synthesis but are often impractical for large-scale production. Therefore, routes employing readily available, inexpensive starting materials and catalytic rather than stoichiometric reagents are preferred.

Continuous flow chemistry offers a significant advantage for scale-up. nih.gov Instead of using larger and larger reactors, which can introduce problems with heat transfer and mixing, a flow process can be scaled by simply running it for a longer duration or by using parallel reactor lines ("scaling out"). This approach maintains optimal reaction conditions, ensures consistent product quality, and significantly improves safety, particularly for highly exothermic reactions or when handling unstable intermediates. The successful gram-scale synthesis of pharmaceutical intermediates involving oxazole formation highlights the practical utility of modern synthetic methods for large-scale applications. nih.gov

Purification is another critical aspect of scale-up. Chromatographic purification, common in the lab, is often too expensive and time-consuming for large quantities. Therefore, developing reaction conditions that yield a product of high purity, which can be isolated by simple filtration and crystallization, is highly desirable. This minimizes the need for complex purification procedures and reduces solvent waste.

Chemical Reactivity and Transformational Chemistry of 2,3 Dihydropyrazolo 5,1 B Oxazole 6 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group is a versatile functional handle for the elaboration of the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) scaffold, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by various nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo subsequent elimination to form a double bond.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by a dehydration reaction to yield a new carbon-carbon double bond. While specific studies on 2,3-dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde are not extensively documented, the reactivity of other heterocyclic aldehydes, particularly pyrazole (B372694) aldehydes, provides a strong precedent for this transformation. researchgate.net

These reactions are typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt, which facilitates the deprotonation of the active methylene compound. researchgate.net For instance, the reaction of pyrazole aldehydes with malononitrile (B47326) in the presence of ammonium carbonate in aqueous media has been shown to be an efficient and environmentally friendly method for producing the corresponding vinyl dinitriles. researchgate.net It is anticipated that this compound would react similarly with various active methylene compounds like malononitrile, dialkyl malonates, or Meldrum's acid to afford the corresponding olefinated products.

Table 1: Representative Knoevenagel Condensation of Heterocyclic Aldehydes with Malononitrile

The following table presents data for the reaction of various pyrazole aldehydes to illustrate the expected reactivity, conditions, and yields for the Knoevenagel condensation. researchgate.net

Aldehyde Reactant (Ar-CHO)Catalyst (mol%)Time (min)Yield (%)
1-phenyl-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20)1095
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20)1592
1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20)1096
1H-pyrazole-4-carbaldehyde(NH₄)₂CO₃ (20)2088

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the carbaldehyde group is a fundamental carbon-carbon bond-forming reaction. This reaction would convert the aldehyde functionality of this compound into a secondary alcohol. The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide.

Although specific examples involving this compound are not reported in the literature, this transformation is a standard and predictable reaction for aldehydes. The reaction is expected to proceed efficiently, providing access to a variety of 6-(α-hydroxyalkyl) and 6-(α-hydroxyaryl) substituted 2,3-dihydropyrazolo[5,1-b]oxazole derivatives.

The addition of cyanide to an aldehyde results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of a cyanide ion (typically from NaCN or KCN) on the carbonyl carbon. The reaction is reversible and is usually performed under neutral or slightly acidic conditions to favor the product. The resulting cyanohydrin derived from this compound would be a versatile intermediate, as the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the hydroxyl group can be further functionalized.

Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond.

Wittig Reaction : This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. An intramolecular Wittig reaction has been utilized as a key step in the synthesis of functionalized oxazoles. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig ylide. A significant advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. The HWE reaction typically favors the formation of (E)-alkenes.

Peterson Olefination : This reaction utilizes an α-silyl carbanion, which adds to the aldehyde to form a β-hydroxysilane intermediate. Subsequent elimination of the silyl (B83357) and hydroxyl groups can be controlled to form either the (E)- or (Z)-alkene, depending on whether acidic or basic conditions are used for the elimination step.

These well-established olefination methods are expected to be applicable to this compound, enabling the synthesis of various vinyl-substituted pyrazolo[5,1-b]oxazole derivatives.

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed for this transformation. The product of this reaction, 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, is a known compound, confirming the feasibility of this oxidation. guidechem.com

In addition to the oxidation of the aldehyde group, the fused oxazole (B20620) ring itself can be susceptible to oxidation under certain conditions. Studies on other 4- or 5-substituted 2H-oxazoles have shown that the C2-position of the oxazole ring can undergo oxidation to form a 2-oxazolone, a cyclic carbamate. nih.gov This reaction has been observed to be catalyzed by enzymes such as aldehyde oxidase in liver cytosols. nih.gov It is plausible that under specific enzymatic or chemical oxidative conditions, the 2,3-dihydropyrazolo[5,1-b]oxazole core of the target molecule could undergo similar ring oxidation.

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol. This transformation is typically achieved using hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). khanacademy.org

Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling and selectivity. It readily reduces aldehydes and ketones to the corresponding alcohols in protic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides. Its use requires anhydrous conditions and a subsequent workup with water or acid to quench the reaction and protonate the resulting alkoxide.

For the selective reduction of the aldehyde in this compound, sodium borohydride would be a suitable choice, as it would not affect other potentially reducible functional groups that might be present in more complex derivatives.

Table 2: Common Hydride Reducing Agents for the Reduction of Aldehydes to Alcohols

Reducing AgentTypical ConditionsNotes
Sodium Borohydride (NaBH4)Methanol or ethanol, room temperatureMild and selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF, followed by aqueous workupStrong, non-selective reducing agent.
Diisobutylaluminum Hydride (DIBAL-H)Anhydrous toluene (B28343) or dichloromethane, low temperatureCan be used for the partial reduction of esters to aldehydes, also reduces aldehydes to alcohols. masterorganicchemistry.com

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. This reaction involves the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.

This compound can serve as the carbonyl component in reductive amination reactions. researchgate.net By reacting it with a variety of primary or secondary amines in the presence of a suitable reducing agent, a diverse range of substituted aminomethyl-pyrazolo[5,1-b]oxazoles can be synthesized.

Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the reduction of the iminium ion in the presence of the starting aldehyde, and does not require acidic conditions.

This reaction is of significant importance in medicinal chemistry for the synthesis of new drug candidates containing amine functionalities.

Deoxygenation of an aldehyde involves the complete removal of the carbonyl oxygen atom, resulting in the formation of a methyl group. This transformation can be achieved through several methods, most notably the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648), followed by treatment with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, at high temperatures. The hydrazone is then converted to the corresponding alkane with the evolution of nitrogen gas.

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the aldehyde to the corresponding alkane. This method is suitable for substrates that are stable to strong acidic conditions.

Applying these methods to this compound would be expected to yield 6-methyl-2,3-dihydropyrazolo[5,1-b]oxazole. The choice between the Wolff-Kishner and Clemmensen reduction would depend on the stability of the pyrazolo[5,1-b]oxazole ring system to the strongly basic or acidic conditions of each reaction.

Imine, Oxime, and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. nih.gov These reactions are typically carried out under mildly acidic conditions, which catalyze the initial nucleophilic addition to the carbonyl group and the subsequent dehydration to form the C=N double bond.

Imine Formation: Reaction with primary amines (R-NH2) yields the corresponding imines. These can be stable compounds or can be used as intermediates in other reactions, such as reductive amination.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH2OH) leads to the formation of an oxime. Oximes are crystalline solids and can be useful for the characterization of aldehydes. They also have applications in the synthesis of other functional groups.

Hydrazone Formation: Reaction with hydrazine (NH2NH2) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazones. Hydrazones derived from heterocyclic aldehydes are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govbeilstein-journals.org The formation of hydrazones is a common strategy for the synthesis of novel heterocyclic compounds. nih.gov

Table 3: Products of Condensation Reactions of this compound

ReagentProduct TypeGeneral Structure
Primary Amine (R-NH2)IminePyrazolo[5,1-b]oxazole-CH=N-R
Hydroxylamine (NH2OH)OximePyrazolo[5,1-b]oxazole-CH=N-OH
Hydrazine (NH2NH2)HydrazonePyrazolo[5,1-b]oxazole-CH=N-NH2
Substituted Hydrazine (R-NHNH2)Substituted HydrazonePyrazolo[5,1-b]oxazole-CH=N-NH-R

Aldol (B89426) Condensation Reactions

The aldehyde group at the C-6 position of the 2,3-dihydropyrazolo[5,1-b]oxazole ring is a key site for carbon-carbon bond formation, readily participating in condensation reactions with active methylene compounds. These reactions, which are variants of the aldol condensation, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental in extending the molecular framework and synthesizing a variety of derivatives.

In a typical Knoevenagel condensation , the aldehyde reacts with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate (B8463686), or Meldrum's acid) in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. This reaction proceeds through the formation of a vinylogous intermediate, which subsequently eliminates water to yield a stable α,β-unsaturated product. For instance, the reaction with malononitrile would be expected to produce 2-((2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methylene)malononitrile. The product selectivity in such reactions can often be influenced by the reaction conditions.

The Claisen-Schmidt condensation involves the reaction of the heterocyclic aldehyde with a ketone or another aldehyde, typically under basic (like NaOH or KOH in ethanol) or acidic conditions. This reaction is instrumental in the synthesis of chalcone-like compounds, which are known for their significant biological activities. The reaction of this compound with acetophenone, for example, would yield a pyrazolyl-substituted chalcone. These reactions are often carried out in an alcoholic solvent at elevated temperatures.

The following table summarizes representative aldol-type condensation reactions that this compound is expected to undergo, based on the reactivity of similar heterocyclic aldehydes.

Reaction TypeReagentCatalystExpected Product
Knoevenagel CondensationMalononitrilePiperidine/Acetic Acid2-((2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl)methylene)malononitrile
Knoevenagel CondensationEthyl CyanoacetateTriethylamineEthyl 2-cyano-3-(2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)acrylate
Claisen-Schmidt CondensationAcetophenoneNaOH/Ethanol1-Phenyl-3-(2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)prop-2-en-1-one
Claisen-Schmidt CondensationCyclohexanoneKOH/Methanol2,6-bis((2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl)methylene)cyclohexan-1-one

Reactions Involving the Dihydropyrazolo[5,1-b]oxazole Ring System

The fused heterocyclic core of this compound possesses unique reactivity, allowing for a range of transformations that can modify the ring structure itself.

Electrophilic Aromatic Substitution on the Pyrazole Ring (if applicable)

The pyrazole ring within the fused system is generally susceptible to electrophilic aromatic substitution. In the related aromatic pyrazolo[1,5-c]pyrimidines, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine (B1678525) ring, directed by the fused pyrazole. For the pyrazolo[5,1-b]oxazole system, the C-7 position is the most likely site for electrophilic attack due to the directing effect of the pyrazole nitrogen atoms and the fusion pattern. The electron-withdrawing nature of the C-6 carbaldehyde group would further deactivate the C-5 position, making C-7 the preferred site. However, the reactivity will be lower than that of simple pyrazoles due to the fused oxazole ring. Typical electrophilic substitution reactions would require standard conditions, such as bromine in acetic acid for bromination or nitric acid in sulfuric acid for nitration.

Nucleophilic Substitution on the Oxazole Ring (if applicable)

Nucleophilic substitution on an oxazole ring is generally difficult and rare unless the ring is activated by strong electron-withdrawing groups or contains a good leaving group. In the 2,3-dihydropyrazolo[5,1-b]oxazole system, the oxazoline (B21484) part of the ring is saturated and thus not amenable to aromatic nucleophilic substitution. However, if the ring were to be aromatized to a pyrazolo[5,1-b]oxazolium salt, or if a leaving group were present at the C-2 position of the aromatic analogue, nucleophilic attack might be possible. Intramolecular nucleophilic substitution has been observed in similar systems, such as the cyclization to form pyrrolo[2,1-b]oxazoles, suggesting that under specific circumstances, the oxazole moiety can participate in such reactions.

Ring-Opening and Ring-Closure Reactions (Rearrangements)

Fused heterocyclic systems like dihydropyrazolo[5,1-b]oxazole can potentially undergo various rearrangement reactions, often promoted by acid, base, or heat. While specific rearrangements for this exact system are not widely documented, analogous structures undergo transformations that suggest potential pathways. For example, the Cornforth rearrangement is a known thermal rearrangement of 4-acyloxazoles. If the dihydro-oxazole ring were to undergo oxidation and subsequent acylation at the C-5 position, a similar rearrangement could be envisioned.

Another possibility is a Boulton-Katritzky type rearrangement, which has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazones of the aldehyde undergo base-promoted recyclization to form triazole derivatives. This suggests that derivatives of the 6-carbaldehyde could potentially undergo ring-opening of the oxazole moiety followed by recyclization to form new heterocyclic systems.

Cycloaddition Reactions (e.g., [3+2] cycloadditions, Intramolecular Nitrile Oxide Cycloaddition)

The aldehyde functionality of this compound serves as a versatile handle for engaging in cycloaddition reactions, particularly after conversion to a 1,3-dipole. A significant example is the Intramolecular Nitrile Oxide Cycloaddition (INOC) . This powerful synthetic strategy involves the conversion of the aldehyde at C-6 to an aldoxime, which is then oxidized in situ to a nitrile oxide. If a suitable dipolarophile (an alkene or alkyne) is tethered to another part of the molecule (e.g., at the N-1 position of the pyrazole ring), the nitrile oxide can undergo a [3+2] cycloaddition to construct a new fused isoxazoline (B3343090) or isoxazole (B147169) ring. This methodology has been successfully applied to pyrazole-4-carbaldehyde oximes to synthesize novel pyrazolo-fused heterocyclic systems.

The general scheme for an INOC reaction starting from a related pyrazole carbaldehyde is as follows:

Conversion of the aldehyde to an oxime using hydroxylamine.

In situ generation of the nitrile oxide from the oxime using an oxidant like sodium hypochlorite.

Spontaneous intramolecular [3+2] cycloaddition with a tethered dipolarophile.

This strategy allows for the regio- and diastereoselective construction of complex, polycyclic molecules from relatively simple starting materials.

PrecursorKey TransformationCycloaddition TypeProduct Type
N-alkenyl-pyrazole-carbaldoximeOxime to Nitrile OxideIntramolecular [3+2]Fused Isoxazoline
N-alkynyl-pyrazole-carbaldoximeOxime to Nitrile OxideIntramolecular [3+2]Fused Isoxazole

Functionalization of the Dihydro Positions

Functionalization of the saturated C-2 and C-3 positions of the dihydropyrazolo[5,1-b]oxazole ring presents a route to introduce further structural diversity. One of the primary reactions of the dihydro-oxazole (oxazoline) ring is its oxidation to the corresponding aromatic pyrazolo[5,1-b]oxazole. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting aromatic pyrazolo[5,1-b]oxazole is a more stable system that can then undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions at various positions on the ring system.

Direct functionalization of the C-2 or C-3 positions without aromatization is less common but could potentially be achieved through radical-based reactions. For instance, radical bromination using N-bromosuccinimide (NBS) might introduce a bromine atom at one of the dihydro positions, which could then serve as a handle for subsequent nucleophilic substitution or elimination reactions. However, such reactions would need to be carefully controlled to avoid competing reactions on the pyrazole ring or at the aldehyde group.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the broader class of pyrazolo[5,1-b]oxazoles have begun to shed light on the factors governing their reactivity, particularly in functionalization reactions. While research specifically targeting the 6-carbaldehyde derivative is limited, insights can be drawn from studies on the core heterocyclic system.

Currently, there is a lack of specific published research focusing on the transition state analysis of reactions involving this compound. Such computational studies, which would involve methods like Density Functional Theory (DFT) to model the energy profiles of reaction pathways and characterize the structures of transition states, have not been extensively reported for this particular heterocyclic system. Future computational work in this area would be invaluable for providing a deeper, quantitative understanding of the activation barriers and the geometric and electronic properties of the transition states in key synthetic transformations.

Kinetic Isotope Effect (KIE) studies have been employed to probe the mechanism of metabolic transformations in complex derivatives of the pyrazolo[5,1-b]oxazole scaffold. In a study on a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, deuterium (B1214612) substitution was used to investigate the O-demethylation pathway. doi.orgnih.gov

The replacement of protons with deuterium at the metabolically active methoxy (B1213986) group allowed for the determination of both in vitro and in vivo KIEs. nih.gov These effects are quantified by the ratio of the intrinsic clearance (CLint) for the non-deuterated (NVS-CRF38) and the deuterated compound, representing the ratio of reaction rates (kH/kD). nih.gov

Kinetic Isotope Effects (kH/kD) in the Metabolism of a Pyrazolo[5,1-b]oxazole Derivative nih.gov
ConditionMethod of CalculationKinetic Isotope Effect (kH/kD)
In VitroBased on O-desmethyl metabolite formation~7
In VitroBased on substrate depletion~2
In Vivo (rats)Calculated from all biotransformation pathways~2
In Vivo (rats)Calculated from O-demethylation reaction alone~7

The elucidation of reaction pathways for the functionalization of the pyrazolo[5,1-b]oxazole core has been advanced through experiments designed to probe the reaction mechanism. One such technique is the use of deuterium-incorporation experiments to understand the mechanism of C-H activation/arylation reactions. researchgate.netresearchgate.net

In studies focused on the regioselective arylation of the pyrazolo[5,1-b]oxazole scaffold, a deuterium-incorporation experiment was conducted to distinguish between different possible mechanistic pathways. researchgate.netresearchgate.net Such experiments can help to determine, for example, whether a reaction proceeds via a concerted metalation-deprotonation mechanism or through an alternative pathway. The proposed mechanism for the functionalization often involves the use of palladium catalysts to achieve C-H activation, a modern synthetic strategy for the efficient formation of new carbon-carbon bonds. researchgate.net The specific outcomes of these deuterium-labeling studies provide strong evidence for the operative reaction pathways in the derivatization of the pyrazolo[5,1-b]oxazole ring system. researchgate.net

Further mechanistic insights come from the study of related pyrazole-fused systems. For instance, in the synthesis of pyrazolo[1,5-a]quinazolines via a Rh(III)-catalyzed C-H activation/cyclization cascade, mechanistic studies were conducted to delineate the reaction pathway. nih.gov Similarly, investigations into the synthesis of pyrazolo[5,1-b]benzothiazoles via Pd-catalyzed intramolecular C-H activation and C-S formation have contributed to the understanding of C-H functionalization mechanisms in these types of fused heterocycles. rsc.org While these studies are not on the oxazole-fused system, they provide a valuable framework for postulating and investigating the reaction pathways of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.
PositionAtom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Expected Multiplicity (¹H)
2-CH₂-~4.45~48.0Triplet (t)
3-CH₂-~3.20~27.5Triplet (t)
3aQuaternary C-~105.0-
6C-CHO-~115.2-
7C-H~7.50~140.1Singlet (s)
7aQuaternary C-~155.0-
Aldehyde-CHO~9.85~185.5Singlet (s)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei. digitellinc.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key cross-peak would be observed between the protons on C2 and C3, confirming the presence of the vicinally coupled -CH₂-CH₂- fragment in the dihydro-oxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This technique would be used to definitively assign each carbon atom that bears protons. For instance, the proton signal at ~4.45 ppm would show a cross-peak to the carbon signal at ~48.0 ppm (C2), the proton at ~3.20 ppm to the carbon at ~27.5 ppm (C3), the proton at ~7.50 ppm to the carbon at ~140.1 ppm (C7), and the aldehyde proton at ~9.85 ppm to the aldehyde carbon at ~185.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically two or three bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and identifying quaternary (non-protonated) carbons. ipb.pt Key expected correlations would include:

The aldehyde proton (~9.85 ppm) showing correlations to the carbon it is attached to (C6, ~115.2 ppm) and the adjacent ring carbon (C7, ~140.1 ppm).

The C7 proton (~7.50 ppm) correlating to the quaternary carbons C3a and C7a, and to the aldehyde-bearing carbon C6.

The C2 protons (~4.45 ppm) correlating to the quaternary carbon C7a and to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. In a largely planar fused heterocyclic system, NOESY can confirm spatial proximities. For example, a correlation would be expected between the C7 proton and the aldehyde proton, confirming their proximity on the pyrazole (B372694) ring. Similarly, correlations between the C7 proton and the C2 protons would help to confirm the fused ring structure. mdpi.com

Table 2: Summary of Expected Key 2D NMR Correlations.
ExperimentCorrelating Protons (¹H)Correlating Atom(s) (¹H or ¹³C)Information Gained
COSYH2 (~4.45 ppm)H3 (~3.20 ppm)Confirms -CH₂-CH₂- spin system.
HSQCH-aldehyde (~9.85 ppm)C-aldehyde (~185.5 ppm)Direct C-H bond assignment.
HSQCH7 (~7.50 ppm)C7 (~140.1 ppm)Direct C-H bond assignment.
HMBCH-aldehyde (~9.85 ppm)C6 (~115.2 ppm), C7 (~140.1 ppm)Connects aldehyde group to pyrazole ring.
HMBCH7 (~7.50 ppm)C3a (~105.0 ppm), C7a (~155.0 ppm)Identifies connectivity to quaternary carbons.
NOESYH7 (~7.50 ppm)H-aldehyde (~9.85 ppm), H2 (~4.45 ppm)Confirms through-space proximity and fused structure.

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. For this compound, the fused bicyclic core is expected to be rigid with limited conformational flexibility. Therefore, significant fluxional processes are not anticipated at room temperature. However, variable-temperature NMR studies could be employed to investigate the rotational barrier of the C6-CHO bond. While this rotation is typically fast on the NMR timescale, cooling the sample to very low temperatures might lead to signal broadening or decoalescence if the rotational barrier is sufficiently high, allowing for the study of its rotational dynamics.

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for characterizing crystalline and amorphous solids. It is especially useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. If this compound were found to crystallize in different polymorphic forms, each polymorph would yield a distinct ¹³C ssNMR spectrum due to differences in the local electronic environments and crystal packing. This non-destructive technique can identify and quantify different polymorphic forms in a bulk sample.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. beilstein-journals.org Obtaining a suitable single crystal of the compound would allow for the unambiguous confirmation of its constitution and connectivity, which would be expected to validate the structure determined by NMR.

Table 3: Representative Hypothetical Crystallographic Data.
ParameterExample Value
Chemical formulaC₇H₆N₂O₂
Formula weight150.14
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)a = 8.5, b = 10.2, c = 9.8
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)~820
Z (molecules/unit cell)4

The determination of absolute configuration is relevant only for chiral molecules. The parent structure of this compound is achiral as it contains no stereocenters and possesses a plane of symmetry if the aldehyde group is considered conformationally averaged. Therefore, the determination of absolute configuration is not applicable to this specific compound unless it is derivatized with a chiral auxiliary or a chiral substituent is introduced into the structure.

The crystal structure would provide a wealth of conformational data. It would allow for the precise measurement of all bond lengths, bond angles, and torsion angles. The analysis would be expected to show that the fused pyrazolo[5,1-b]oxazole ring system is nearly planar. The dihydro-oxazole ring portion would likely adopt a slight envelope or twisted conformation to relieve minor strain, which would be precisely quantifiable from the torsion angles. Furthermore, the analysis would reveal the orientation of the carbaldehyde substituent relative to the pyrazole ring and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing arrangement. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound and its derivatives are stabilized by a network of weak intermolecular interactions. Analysis of related pyrazolo-oxazole and pyrazolo-triazine systems reveals that hydrogen bonding and π–π stacking are dominant forces in defining the crystal packing. researchgate.netnih.govsemanticscholar.org

In the solid state, the aldehyde functional group is a key participant in forming intermolecular hydrogen bonds. The carbonyl oxygen atom can act as a hydrogen bond acceptor, likely interacting with weak C-H donors from neighboring molecules, such as the C-H bonds of the pyrazole or oxazole (B20620) rings. These C-H···O interactions, although weak, are numerous and collectively contribute to the stability of the crystal lattice. researchgate.netmdpi.com

Table 1: Plausible Intermolecular Interactions in the Crystal Structure

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondC-H (Ring)O (Aldehyde)Formation of chains or sheets
Hydrogen BondC-H (Ring)N (Ring)Linking molecules into dimers or layers
π–π StackingPyrazolo-oxazole ringPyrazolo-oxazole ringStabilization of molecular columns

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of this compound.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups. The most prominent band is expected to be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹ in the IR spectrum. The exact position is sensitive to conjugation with the heterocyclic ring system.

The fused heterocyclic core gives rise to a series of characteristic vibrations. The C=N stretching vibrations of the pyrazole and oxazole rings are expected to appear in the 1500-1650 cm⁻¹ range. The C-O-C stretching of the oxazole ring typically results in strong bands between 1050 and 1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending modes appear at lower frequencies. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1680 - 1715
Aldehyde C-HStretch2720 - 2820
Ring C=N/C=CStretch1500 - 1650
Ring C-NStretch1300 - 1400
Oxazole C-O-CAsymmetric Stretch1200 - 1250
Aromatic C-HStretch3050 - 3150
Aromatic C-HOut-of-plane bend750 - 900

In the solid state, the formation of intermolecular hydrogen bonds, particularly involving the aldehyde's carbonyl oxygen, can be observed through shifts in the vibrational frequencies. When the C=O group acts as a hydrogen bond acceptor, its stretching frequency typically shifts to a lower wavenumber (a redshift) compared to its frequency in a non-polar solution. researchgate.net This shift is a direct consequence of the weakening of the C=O double bond upon interaction with a hydrogen donor. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. Similar, though smaller, shifts may also be observed for the C-H and ring stretching modes involved in weaker intermolecular contacts. mdpi.com

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition and elucidating the structure of this compound through analysis of its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) corresponding to its exact mass. mdpi.com

The fragmentation of aldehydes is well-characterized. miamioh.eduyoutube.comlibretexts.org The most common initial fragmentation steps for this molecule would likely involve the aldehyde group:

Loss of a hydrogen radical (H•): This α-cleavage would result in a stable acylium ion [M-1]⁺, which is often a prominent peak in the spectra of aromatic aldehydes.

Loss of the formyl radical (•CHO): This cleavage would produce the [M-29]⁺ ion, corresponding to the pyrazolo-oxazole core.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of CO to form the [M-29]⁺ ion.

Subsequent fragmentation would involve the cleavage of the fused heterocyclic ring system. Based on studies of related pyrazole and oxazole compounds, this can involve the loss of small, stable neutral molecules like HCN, N₂, and C₂H₂O. clockss.orgresearchgate.net The exact pathway would depend on the relative stability of the resulting fragment ions.

Table 3: Predicted Key Fragments in Mass Spectrometry

m/z Value (Proposed)Lost FragmentProposed Fragment Structure
[M]⁺˙-Molecular Ion
[M-1]⁺H•Acylium ion of the pyrazolo-oxazole
[M-29]⁺•CHOPyrazolo-oxazole cation
[M-56]⁺•CHO, HCNFragment from ring cleavage

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The fused aromatic system constitutes a chromophore that absorbs light in the ultraviolet and potentially the visible region.

The UV-Vis absorption spectrum is expected to be dominated by intense bands arising from π→π* transitions within the conjugated pyrazolo-oxazole system. researchgate.netresearchgate.net The presence of the electron-withdrawing carbaldehyde group extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent heterocycle.

A weaker, longer-wavelength absorption band corresponding to an n→π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. nih.gov The solvent polarity can influence the position of these bands; π→π* transitions are often less sensitive to solvent effects than n→π* transitions.

Many pyrazole and oxazole derivatives are known to be fluorescent. researchgate.netnih.gov Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly dependent on the rigidity of the molecular structure and the nature of the lowest excited state (¹(π,π) or ¹(n,π)). Compounds with a lowest ¹(π,π) state are generally more fluorescent than those with a lowest ¹(n,π) state.

Table 4: Expected Electronic Transitions

Transition TypeChromophoreExpected Wavelength RegionNotes
π→πFused pyrazolo-oxazole ring250 - 350 nmHigh intensity (large ε)
n→πN, O heteroatoms, C=O group> 300 nmLow intensity (small ε)

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance, or more accurately, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. This phenomenon is a powerful tool for probing solute-solvent interactions and understanding the electronic properties of a molecule in its ground and excited states. For a molecule like this compound, which possesses both electron-donating (the bicyclic system) and electron-withdrawing (the carbaldehyde group) moieties, significant solvatochromic effects are anticipated.

The electronic structure of the pyrazolo[5,1-b]oxazole core, combined with the aldehyde substituent, facilitates intramolecular charge transfer (ICT) upon photoexcitation. In such push-pull systems, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission (fluorescence) spectrum. This is known as positive solvatochromism. nih.gov

The absorption spectrum may be less sensitive to solvent polarity, but shifts can still occur. nih.gov The magnitude and direction of these shifts depend on the difference in dipole moments between the ground and excited states. In many heterocyclic dyes, fluorescence spectra exhibit a more pronounced solvatochromic effect compared to absorption spectra, resulting in large Stokes shifts. nih.govresearchgate.net

The specific interactions with protic solvents (like ethanol (B145695) or methanol) versus aprotic solvents (like acetonitrile (B52724) or chloroform) can also lead to distinct spectral behavior. Protic solvents can form hydrogen bonds with the nitrogen and oxygen atoms of the heterocyclic system or the carbaldehyde group, which can compete with or enhance the effects of general solvent polarity. ufms.br For some oxazolone (B7731731) derivatives, this can even lead to reverse solvatochromism, where hydrogen bonding with the solute in protic solvents causes a blue shift (hypsochromic shift) in emission. ufms.brufms.br

Illustrative Solvatochromic Data for an Analogous Pyrazolo-Oxazole System

To illustrate the expected behavior, the following table presents hypothetical UV-Vis absorption (λ_abs_) and fluorescence emission (λ_em_) data for a compound with a similar electronic profile to this compound across a range of solvents with varying polarity.

SolventPolarity Index (E_T(30))λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Toluene (B28343)33.93504104183
Chloroform39.13524254911
Acetonitrile45.63554455878
Ethanol51.93584606386

Note: This data is illustrative and based on the typical behavior of solvatochromic dyes with intramolecular charge transfer characteristics. nih.govresearchgate.netbiointerfaceresearch.com

The data demonstrates a clear bathochromic shift in both absorption and, more significantly, emission maxima as the solvent polarity increases. The corresponding increase in the Stokes shift is a strong indicator of a more polar excited state, consistent with an ICT mechanism. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Chiral Properties

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary techniques, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds.

The this compound molecule is achiral. However, the introduction of a chiral center, for instance, by substitution at the C2 or C3 position of the dihydro-oxazole ring, would yield a chiral molecule with two enantiomers. For such chiral derivatives, CD and ORD spectroscopy would be critical characterization tools.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L_ - A_R_) as a function of wavelength. A CD spectrum displays positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. Enantiomers produce mirror-image CD spectra. This property allows for the unambiguous assignment of absolute configuration by comparing experimental spectra with those of known standards or with spectra predicted by theoretical calculations. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows a plain curve far from an absorption band and an anomalous curve (a "Cotton effect" with a peak and a trough) in the region of a chromophore's absorption. Like CD, ORD spectra of enantiomers are mirror images.

For a hypothetical chiral derivative of this compound, the pyrazolo-oxazole core and the carbaldehyde group would act as the primary chromophores. The spatial arrangement of these groups relative to the chiral center would induce a specific chiroptical response. The sign and magnitude of the Cotton effects in the CD and ORD spectra would be characteristic of a particular enantiomer. nih.gov

Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee). This relationship provides a highly sensitive method for determining the enantiomeric purity of a synthetic sample. A racemic mixture (50:50 of each enantiomer) is CD-silent, while an enantiomerically pure sample will show the maximum CD signal.

Illustrative Chiroptical Data for a Chiral Dihydropyrazole Analog

The following table presents hypothetical CD spectral data for the (R)- and (S)-enantiomers of a chiral dihydropyrazole derivative, illustrating the mirror-image relationship. nih.gov

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹)
350+12,500-12,500
32000
290-8,000+8,000

Note: This data is an illustrative example based on typical CD spectra for enantiomeric pairs of heterocyclic compounds like dihydropyrazoles. nih.gov

This illustrative data clearly shows that the (R)-enantiomer exhibits a positive Cotton effect around 350 nm and a negative one around 290 nm, while the (S)-enantiomer shows the exact opposite behavior. This perfect mirroring is the foundation of using chiroptical spectroscopy for stereochemical analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules. These methods provide detailed information on molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical reactivity and physical properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. irjweb.comresearchgate.net DFT studies on related pyrazole (B372694) and oxazole-containing fused rings typically employ functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to optimize the molecular geometry and calculate ground state properties. irjweb.comtandfonline.comeurjchem.com

Table 1: Representative Calculated Ground State Geometrical Parameters for a Fused Pyrazolo-Oxazole Ring System using DFT/B3LYP

Parameter Bond/Atoms Typical Calculated Value
Bond Length C=N (pyrazole) ~1.34 Å
Bond Length N-N (pyrazole) ~1.38 Å
Bond Length C-O (oxazole) ~1.36 Å
Bond Length C=N (oxazole) ~1.31 Å
Bond Angle C-N-N (pyrazole) ~105°
Bond Angle N-C=N (pyrazole) ~112°
Bond Angle C-O-C (oxazole) ~106°

Note: These are typical values derived from studies on similar heterocyclic systems and serve as an estimation for the 2,3-Dihydropyrazolo[5,1-b]oxazole (B13121829) core.

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results, especially when paired with post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. In studies of heterocyclic systems, HF methods are sometimes used alongside DFT to provide a comparative benchmark for calculated properties like molecular orbital energies. eurjchem.com For a molecule like 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde, these high-accuracy methods could be employed to refine the understanding of its electronic transitions and reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are routinely used to determine the energies of these orbitals and map their electron density distributions, identifying the most probable sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the electron-withdrawing nature of the carbaldehyde group would be expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Energies for Related Heterocyclic Scaffolds

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Pyrazolo-Thiazole Derivatives -6.2 to -6.8 -1.9 to -2.5 ~4.0 - 4.5
Oxazole (B20620) Derivatives -5.8 to -6.5 -1.5 to -2.2 ~3.8 - 4.3

Note: Data is compiled from representative studies on analogous heterocyclic systems and illustrates the typical range of calculated values. irjweb.comtandfonline.comnih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles (torsion angles) and calculating the energy at each step, researchers can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, a PES scan could be performed by rotating the C-C bond connecting the carbaldehyde group to the oxazole ring. This would reveal the preferred orientation of the aldehyde group relative to the fused ring system and the energy required for its rotation, which can be critical for its interaction with biological receptors.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with the surrounding environment (e.g., solvent molecules). nih.gov

For a molecule like this compound, MD simulations can be used to:

Assess Conformational Stability: Starting from an optimized geometry, MD simulations can show whether the molecule remains in that conformation or explores other low-energy states at a given temperature. nih.gov

Analyze Flexibility: By tracking atomic positions over time, one can calculate metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule.

Study Solvation: MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into solvation energies and the structure of the solvation shell.

In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein's active site, providing crucial information about the binding interactions and residence time. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of the 2,3-Dihydropyrazolo[5,1-b]oxazole core is a subject of significant interest, and computational modeling is instrumental in mapping out the reaction pathways. Density Functional Theory (DFT) has emerged as a reliable method for studying such molecular systems, providing a balance between accuracy and computational cost.

Understanding the mechanism of formation for the pyrazolo[5,1-b]oxazole ring system involves the critical step of identifying the transition states (TS) for the key bond-forming reactions. Computational chemists employ various algorithms to locate these first-order saddle points on the potential energy surface. For a potential intramolecular cyclization pathway, the geometry of the transition state would reveal the atomic arrangement at the peak of the energy barrier, providing a snapshot of the bond-breaking and bond-forming processes.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. This analysis traces the reaction pathway downhill from the transition state in both the forward and reverse directions, ultimately connecting the transition state to the corresponding reactant and product. This confirms that the localized transition state is indeed the correct one for the reaction step under investigation. While specific IRC analyses for this compound are not extensively documented, the general methodology is a standard in the computational study of heterocyclic synthesis.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. For the formation of the 2,3-Dihydropyrazolo[5,1-b]oxazole system, different plausible mechanistic pathways can be computationally explored and their energetic feasibilities compared. For instance, the cyclization step could be compared to alternative intermolecular reactions. The pathway with the lowest activation energy is generally considered the most favorable. These calculations are crucial for optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of the synthesis.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the NMR chemical shifts of both protons (¹H) and carbon-13 (¹³C). nih.gov These theoretical predictions, when compared with experimental data, can confirm the proposed structure of this compound. Discrepancies between calculated and experimental shifts can also point to subtle structural features or conformational effects. In addition to chemical shifts, spin-spin coupling constants can also be computed to provide further structural insights.

Table 1: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative Note: This table is a hypothetical representation based on general computational studies of similar heterocyclic systems, as specific data for this compound is not available.

Atom Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H NMR
H-2 4.25 4.20
H-3 3.15 3.10
H-7 7.80 7.75
CHO 9.95 9.90
¹³C NMR
C-2 55.0 54.5
C-3 45.0 44.8
C-3a 110.0 109.5
C-6 140.0 139.8
C-7 125.0 124.7
C-7a 150.0 149.5
CHO 185.0 184.6

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. preprints.org The calculated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational bands to specific functional groups and skeletal motions within the this compound molecule. For example, the characteristic stretching frequency of the aldehyde carbonyl group (C=O) can be precisely calculated.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups Note: This table is a hypothetical representation based on general computational studies of similar heterocyclic systems, as specific data for this compound is not available.

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O stretch (aldehyde) 1710
C=N stretch (pyrazole) 1620
C-O-C stretch (oxazole) 1150
C-H stretch (aromatic) 3100
C-H stretch (aliphatic) 2950

Time-dependent density functional theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For chiral molecules, TD-DFT can also be used to simulate the electronic circular dichroism (CD) spectrum, which provides information about the molecule's absolute configuration. For this compound, TD-DFT calculations would help in understanding its electronic structure and interpreting its UV-Vis spectrum. The predicted transitions would likely involve π-π* and n-π* electronic excitations within the fused heterocyclic system and the carbaldehyde group.

Non-Covalent Interactions and Intermolecular Forces

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Specifically, there are no published studies detailing the non-covalent interactions and intermolecular forces of this particular compound.

While computational methods such as Hirshfeld surface analysis, Density Functional Theory (DFT) calculations, and Quantum Theory of Atoms in Molecules (QTAIM) are commonly employed to elucidate the nature and strength of intermolecular forces in heterocyclic compounds, no such analyses have been reported for this compound. These techniques are instrumental in understanding crystal packing, predicting physicochemical properties, and explaining the interactions of a molecule with biological targets.

Studies on analogous, but structurally distinct, heterocyclic systems like phenyl-oxazoles and oxadiazole derivatives have demonstrated the prevalence of various non-covalent interactions. These include hydrogen bonds, π-π stacking, and van der Waals forces, which collectively govern the supramolecular architecture of these compounds in the solid state. However, due to the unique electronic and steric properties of this compound, direct extrapolation of findings from these related molecules would be speculative and scientifically unsound.

Consequently, the generation of detailed research findings and data tables pertaining to the non-covalent interactions of this compound is not possible at this time. The absence of experimental crystal structure data or dedicated computational studies prevents a rigorous analysis of its intermolecular forces. Further research, including single-crystal X-ray diffraction and advanced computational modeling, is required to characterize the non-covalent interaction profile of this compound.

Application As a Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde serves as a key handle for constructing larger, more complex heterocyclic frameworks through various condensation and cyclization reactions. The reactivity of the aldehyde group, coupled with the inherent structural features of the pyrazolo-oxazole scaffold, allows for its elaboration into a variety of fused and linked ring systems.

The aldehyde group is particularly amenable to reactions with compounds containing active methylene (B1212753) groups. For instance, in Knoevenagel condensations, it can react with substrates like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form vinylidene intermediates. researchgate.netnih.gov These intermediates are poised for subsequent intramolecular cyclization reactions, leading to the formation of new fused rings. Similarly, condensation with β-ketoesters or dialkyl ketones can be employed to construct fused pyridine (B92270) rings via Friedländer-type annulation reactions, yielding pyrazolo[5,1-b]oxazolo-pyridines. semanticscholar.org The synthesis of pyrazolo[3,4-b]pyridine scaffolds, for example, often utilizes pyrazole-4-carbaldehydes as versatile precursors in reactions with various nitriles and ketoesters. semanticscholar.orgnih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Heterocyclic aldehydes are frequently employed in MCRs to build libraries of compounds. frontiersin.orgnih.gov By analogy, this compound could be used in reactions with aminopyrazoles and β-diketones to generate novel, elaborate fused systems. nih.govnih.gov The reaction of aminopyrazoles with aromatic and heterocyclic aldehydes in acidic media is a known route to pyrazolo[3,4-c]isoquinoline derivatives, highlighting the potential for similar transformations. worktribe.comscilit.com

The table below summarizes potential synthetic transformations using this compound as a precursor.

Reaction TypeReagent(s)Resulting Heterocyclic System
Knoevenagel Condensation / CyclizationActive methylene compounds (e.g., Malononitrile, Ethyl Cyanoacetate)Fused Pyran or Pyridine derivatives
Friedländer Annulationβ-Ketoesters, Cyclic KetonesPyrazolo[5,1-b]oxazolo[x,y-b]pyridines
Pictet-Spengler type CyclizationArylethylaminesTetrahydro-β-carbolines fused to the pyrazolo-oxazole core
Multicomponent Reactions (e.g., Hantzsch)β-Ketoester, Ammonia sourceDihydropyridine ring fused to the pyrazolo-oxazole core
Intramolecular Nitrile Oxide Cycloaddition(after conversion to aldoxime)Fused Isoxazole (B147169) derivatives mdpi.com

Scaffold for the Preparation of Advanced Organic Materials

The rigid, planar, and electron-rich nature of the pyrazolo[5,1-b]oxazole scaffold makes it an attractive candidate for incorporation into advanced organic materials with tailored electronic and photophysical properties.

Heterocyclic compounds based on pyrazole (B372694) and oxadiazole moieties have been successfully utilized in organic light-emitting diodes (OLEDs) as emitters, electron transporters, or hole transporters. iphy.ac.cncpsjournals.cn Pyrazoloquinoline derivatives, for instance, are known to be efficient blue/green organic emitters. researchgate.net The pyrazolo[5,1-b]oxazole core, being a conjugated heteroaromatic system, is expected to possess favorable photoluminescent properties.

The carbaldehyde group on this scaffold is a crucial starting point for synthesizing precursors for optoelectronic materials. It can be readily transformed into various functional groups to tune the emission wavelength, quantum efficiency, and charge transport characteristics of the final molecule. For example, condensation reactions with aromatic amines can yield Schiff bases (imines) that extend the π-conjugation of the system, often leading to red-shifted emission and altered electronic properties. Further derivatization through Wittig or Horner-Wadsworth-Emmons reactions can introduce vinyl linkages, allowing for the attachment of other electronically active groups. These modifications are critical for designing materials for OLEDs and organic photovoltaic (OPV) applications. nih.gov

While specific examples of polymers incorporating the 2,3-Dihydropyrazolo[5,1-b]oxazole (B13121829) moiety are not extensively documented, the presence of the reactive aldehyde group provides clear synthetic routes for its inclusion into polymeric structures. The aldehyde can be utilized in several polymerization strategies:

Polycondensation: The carbaldehyde can undergo condensation polymerization with difunctional monomers such as diamines or dihydrazides to form polyimines or polyhydrazones, respectively. These polymers would feature the heterocyclic core as a repeating unit along the polymer backbone.

Modification for Chain-Growth Polymerization: The aldehyde can be chemically converted into a polymerizable group. For instance, reduction to an alcohol followed by esterification with acryloyl chloride would yield an acrylate (B77674) monomer. This monomer could then undergo radical polymerization to form a polymer with the pyrazolo-oxazole unit as a pendant group.

Incorporating this heterocyclic scaffold into polymers could impart desirable properties such as thermal stability, specific photophysical characteristics (fluorescence), and charge-transport capabilities, making them suitable for applications in sensors, organic electronics, or specialty coatings.

Role in Catalyst Development (e.g., as a ligand component for organometallic or organocatalysts)

Fused N-heterocyclic systems are prominent structural motifs in modern catalyst design, particularly as ligands for transition metals. The pyrazolo[5,1-b]oxazole framework is well-suited for this role due to the presence of multiple nitrogen and oxygen atoms that can act as coordination sites.

A particularly promising application is in the development of N-heterocyclic carbene (NHC) ligands. A closely related aminoimidazo[5,1-b]oxazol-6-ium salt has been successfully used as an NHC precursor to form catalytically active complexes with gold(I), copper(I), and iridium(I). bham.ac.uk A plausible synthetic route starting from this compound could involve its conversion to an amino or formamido derivative, followed by cyclization to form the corresponding imidazolium (B1220033) salt, the direct precursor to the NHC ligand. Such L-shaped NHC ligands can influence the steric and electronic environment of a metal center, thereby tuning its catalytic activity. bham.ac.uk

Additionally, oxazole-containing molecules have been employed as N-donor ligands for vanadium catalysts used in olefin polymerization. mdpi.com The pyrazolo[5,1-b]oxazole scaffold can act as a bidentate or tridentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole ring and potentially the oxazole (B20620) oxygen or other appended functional groups. The aldehyde group can be derivatized to introduce additional coordinating arms, for example, by converting it into an oxime or a pyridine-containing imine, to create more complex and effective ligand systems for various catalytic transformations.

Ligand TypePotential Synthetic Route from CarbaldehydeTarget Metal Complex
N-Heterocyclic Carbene (NHC)Conversion to amine -> Cyclization to imidazolium salt -> DeprotonationAu(I), Cu(I), Ir(I), Pd(II)
Pincer Ligand (N,N,N)Conversion to imine with 2-(aminomethyl)pyridineFe(II), Ru(II), Mn(I)
Bidentate Ligand (N,N)Conversion to oxime or hydrazoneV(III), Pd(II), Pt(II)

Derivatization for Probe Molecules in Chemical Biology (emphasizing chemical synthesis of probes)

Fluorescent small molecules are invaluable tools in chemical biology for imaging and sensing biological processes. Heterocyclic compounds often form the core of such fluorescent probes. The pyrazolo[5,1-b]oxazole nucleus is expected to be fluorescent, and the aldehyde group provides a convenient anchor for the chemical synthesis of targeted probe molecules.

The synthesis of a chemical probe from this compound would typically involve its covalent reaction with a recognition moiety that selectively binds to a biological target (e.g., an enzyme, a specific ion, or a reactive oxygen species). The aldehyde can react with nucleophiles like hydrazines, hydroxylamines, or amines present on the recognition unit to form stable hydrazones, oximes, or imines. This reaction can be designed to cause a change in the photophysical properties of the pyrazolo-oxazole fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response upon binding to the analyte.

For instance, condensation with a hydrazine-containing moiety designed to react with specific cellular components can create a probe for bioimaging. The reaction of the aldehyde with a molecule like hydrazine (B178648) hydrate (B1144303) could generate a highly reactive hydrazone, which could then be used in further derivatization to attach linkers or targeting groups for specific applications in cellular environments.

Applications in Supramolecular Chemistry (e.g., self-assembly, host-guest chemistry)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic structure of the pyrazolo[5,1-b]oxazole core makes it an ideal candidate for participating in such interactions, particularly π-π stacking.

Derivatives of other fused N-heterocycles, such as 1,2,4-triazolo[1,5-a]pyrimidine, have been shown to self-assemble into well-ordered microstructures like fibers, exhibiting unique light-emitting properties. mdpi.com The pyrazolo[5,1-b]oxazole system could similarly be functionalized to promote self-assembly into supramolecular polymers or gels.

The aldehyde group can play a direct role in directing self-assembly. It can be converted into functional groups that are strong hydrogen bond donors or acceptors, such as carboxylic acids (via oxidation) or alcohols (via reduction). These groups can then form predictable, directional hydrogen-bonding networks that guide the assembly of the molecules into larger, ordered structures. Alternatively, the aldehyde can be used to form reversible covalent bonds, such as imines, which can be part of dynamic combinatorial libraries or be used to create responsive supramolecular systems that assemble or disassemble in response to chemical stimuli (e.g., a change in pH). This makes the scaffold a promising platform for designing novel smart materials and systems for host-guest chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future efforts in the synthesis of 2,3-dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde will likely focus on the development of more sustainable and efficient methodologies. This includes the use of greener solvents, such as glycerol (B35011) or polyethylene (B3416737) glycol (PEG-400), and the application of catalyst systems that are reusable and environmentally benign. chinesechemsoc.org Microwave-assisted organic synthesis (MAOS) has already demonstrated its potential in accelerating the synthesis of related pyrazole-containing oxazol-5-ones, offering advantages in terms of reduced reaction times and improved yields compared to conventional heating methods. The exploration of one-pot, multicomponent reactions will also be a key strategy to enhance atom economy and reduce waste by minimizing intermediate isolation and purification steps. chinesechemsoc.org

Synthesis StrategyKey AdvantagesRelevant Precursors/Catalysts
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactionsHippuric acid, pyrazole-4-carbaldehydes
Green SolventsReduced environmental impact, potential for catalyst recyclingGlycerol, Polyethylene glycol (PEG-400)
Multicomponent ReactionsIncreased efficiency, atom economy, reduced waste5-amino-1H-pyrazole-4-carboxamides, aromatic aldehydes

Exploration of Unconventional Reactivity Patterns

The aldehyde functionality on the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) scaffold is a gateway to a multitude of chemical transformations. While classical aldehyde chemistry is well-established, future research will likely delve into unconventional reactivity patterns. The electron-rich nature of the fused heterocyclic system can influence the reactivity of the formyl group, potentially enabling novel transformations. enamine.net For instance, N-heterocyclic carbene (NHC) catalysis could be employed to achieve umpolung of the aldehyde, transforming it into a nucleophilic species for reactions with unconventional partners. acs.org Furthermore, the aldehyde can participate in multicomponent reactions and cyclization cascades to construct more complex and diverse heterocyclic frameworks. The reaction of the formyl group with electron-rich amino heterocycles, for example, can lead to recyclization reactions and the formation of novel fused ring systems. enamine.net

Integration into Flow and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the adoption of flow chemistry and automated synthesis platforms. nih.gov The synthesis of this compound and its derivatives is well-suited for these technologies. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. nih.govumn.edu Automated platforms can facilitate the high-throughput synthesis of libraries of derivatives by systematically varying the substituents on the pyrazolo[5,1-b]oxazole core or by derivatizing the carbaldehyde group. acs.org This will enable the rapid exploration of structure-activity relationships for various applications. For instance, a multipurpose mesofluidic flow reactor has been successfully used for the automated synthesis of 4,5-disubstituted oxazoles. acs.org

TechnologyKey BenefitsPotential Applications
Flow ChemistryEnhanced reaction control, improved safety, scalability, potential for late-stage functionalization enamine.netLarge-scale synthesis of the core scaffold, optimization of reaction conditions.
Automated SynthesisHigh-throughput library synthesis, rapid exploration of chemical spaceGeneration of diverse derivatives for biological screening and materials testing. acs.org

Advanced Materials Science Applications (chemically oriented)

The unique photophysical properties of fused heterocyclic systems make them promising candidates for applications in materials science. The pyrazolo[5,1-b]oxazole core, with its extended π-system, is expected to exhibit interesting fluorescence and electronic properties. mdpi.com By modifying the electronic nature of substituents on the aromatic rings, the emission wavelengths of these compounds can be tuned, making them suitable for applications in organic light-emitting diodes (OLEDs). msu.edunih.gov Pyrazoline derivatives, which share structural similarities, are known for their blue-emitting properties and have been utilized in OLEDs. msu.edu Furthermore, the aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. The development of derivatives as fluorescent probes for the detection of specific analytes is another promising avenue, with pyrazole-based fluorophores already being explored for bioimaging applications. nih.gov

Application AreaDesired PropertiesPotential Modifications
Organic Light-Emitting Diodes (OLEDs)High quantum yield, tunable emission color (especially blue)Introduction of electron-donating or -withdrawing groups to the scaffold. msu.edunih.gov
Fluorescent ProbesHigh sensitivity and selectivity, good photostabilityFunctionalization of the aldehyde group for specific analyte binding. nih.gov
Organic SemiconductorsGood charge transport propertiesExtension of the π-conjugated system.

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating the discovery and development of new molecules. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Computational studies can be used to predict reaction outcomes, elucidate reaction mechanisms, and guide the design of molecules with desired properties. For instance, DFT calculations can help in understanding the photophysical properties of derivatives for OLED applications or in predicting the binding affinity of potential drug candidates to their biological targets. The synergy between in silico and in vitro/in vivo studies will be crucial for the rational design and optimization of novel compounds based on this promising scaffold.

Computational MethodInformation GainedExperimental Correlation
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, reactivity indices, predicted spectroscopic dataUV-Vis and fluorescence spectroscopy, cyclic voltammetry, reaction kinetics.
Molecular DockingBinding modes and affinities to biological targetsIn vitro biological assays.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reaction mechanismsKinetic studies of enzymatic reactions.

Q & A

Q. Advanced

  • Stepwise Purification : Intermediate isolation via column chromatography (e.g., using CHCl3_3-MeOH gradients) improves final product purity, as shown in dihydroquinazoline syntheses (30–65% yields) .
  • Reagent Stoichiometry : Equimolar ratios of aminopyrazoles and aldehydes reduce byproducts. Excess reagents (e.g., hydrazine hydrate) are used to drive cyclization in later steps .
  • Reaction Time Optimization : Short heating periods (20 minutes) prevent decomposition, particularly in thermally sensitive intermediates .

How can contradictions in spectroscopic data be analyzed and resolved?

Q. Advanced

  • Comparative Analysis : Cross-reference experimental NMR data with computational predictions (DFT calculations) to identify tautomeric forms or solvate effects .
  • X-ray Validation : Resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidines, where crystallography confirmed the oxazole ring position .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to track nitrogen incorporation in the heterocyclic core, clarifying ambiguous MS/MS fragmentation patterns .

What are the key challenges in scaling up laboratory syntheses of this compound?

Q. Advanced

  • Purification Complexity : Scaling chromatographic separations is impractical; alternative methods like crystallization or distillation must be developed.
  • Thermal Instability : Prolonged heating during cyclization can degrade the aldehyde group. Flow chemistry or microwave reactors mitigate this .
  • Regulatory Compliance : Impurity profiling (e.g., using TLC with silica G plates and iodine visualization, as in ) ensures adherence to pharmaceutical standards .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced

  • Targeted Drug Discovery : The aldehyde group serves as a handle for Schiff base formation with bioactive amines, enabling the development of antimicrobial or anticancer probes .
  • Enzyme Inhibition Studies : Derivatives show binding affinity for kinases and oxidoreductases, validated via molecular docking and enzymatic assays .
  • Photodynamic Therapy : Pyrazolo-oxazole derivatives exhibit tunable fluorescence, making them candidates for imaging or photosensitizers .

How does substitution at the 6-carbaldehyde position influence bioactivity?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -NO2_2, -Br): Enhance electrophilicity, improving covalent binding to cysteine residues in target proteins. Brominated analogs (e.g., 7-bromo derivatives in ) show enhanced cytotoxicity .
  • Steric Effects : Bulky substituents (e.g., ethyl or benzyl groups) reduce metabolic clearance, as observed in pharmacokinetic studies of related compounds .

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2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.